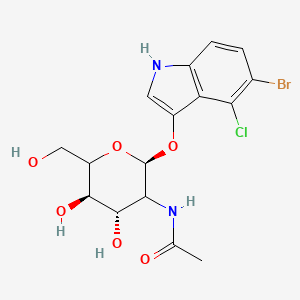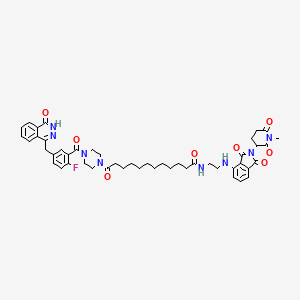![molecular formula C99H144N28O20S B12399829 L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl- CAS No. 202273-56-1](/img/structure/B12399829.png)
L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TNO003 is a selective fluorogenic substrate used primarily in biochemical research. It is known for its application as a fluorescent dye, particularly in the study of matrix metalloproteinases (MMPs). The compound is characterized by its high specificity and sensitivity, making it a valuable tool in various scientific investigations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TNO003 involves multiple steps, starting with the preparation of the core peptide structure. The process typically includes the following steps:
Peptide Synthesis: The core peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Fluorophore Attachment: A fluorophore is attached to the peptide to enable its use as a fluorescent substrate.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of TNO003 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield. The production is carried out under stringent quality control measures to maintain the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
TNO003 primarily undergoes hydrolysis reactions when interacting with matrix metalloproteinases. The hydrolysis of the peptide bond in the presence of MMPs results in the release of the fluorophore, which can then be detected using fluorescence spectroscopy .
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving TNO003 include buffer solutions (e.g., Tris-HCl), metal ions (e.g., calcium or zinc), and MMP enzymes.
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions
Major Products
The major product formed from the hydrolysis of TNO003 is the free fluorophore, which emits fluorescence upon excitation. This fluorescence can be measured to quantify the activity of MMPs in various samples .
Aplicaciones Científicas De Investigación
TNO003 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in the detection and quantification of MMP activity in biological samples, such as tissue extracts and cell cultures.
Medicine: Utilized in the development of diagnostic assays for diseases associated with abnormal MMP activity, such as cancer and arthritis.
Industry: Applied in the screening of potential MMP inhibitors for therapeutic development
Mecanismo De Acción
TNO003 exerts its effects through its interaction with matrix metalloproteinases. The compound is designed to be a substrate for these enzymes. Upon cleavage by MMPs, the fluorophore is released, resulting in an increase in fluorescence. This fluorescence can be measured to determine the activity of MMPs. The molecular targets of TNO003 are the active sites of MMPs, where the hydrolysis of the peptide bond occurs .
Comparación Con Compuestos Similares
Similar Compounds
TNO002: Another fluorogenic substrate with a different peptide sequence, used for similar applications.
TNO004: A variant with a different fluorophore, offering different spectral properties.
TNO005: A substrate designed for a different class of enzymes but with similar applications in fluorescence-based assays
Uniqueness
TNO003 is unique due to its high specificity for matrix metalloproteinases and its robust fluorescence signal upon hydrolysis. This makes it particularly useful in applications where precise quantification of MMP activity is required. Its design allows for minimal background fluorescence, enhancing the accuracy of measurements .
Propiedades
Número CAS |
202273-56-1 |
|---|---|
Fórmula molecular |
C99H144N28O20S |
Peso molecular |
2078.4 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H144N28O20S/c1-7-21-71(89(136)121-77(56-61-57-112-68-25-9-8-22-65(61)68)92(139)117-72(29-16-50-110-98(103)104)90(137)118-73(88(135)113-59(4)86(133)115-70(85(102)132)26-10-12-47-100)43-45-81(128)108-53-52-107-69-28-14-24-67-66(69)23-15-33-80(67)148(145,146)147)116-91(138)74(44-46-83(130)131)119-95(142)84(58(2)3)122-94(141)79-32-20-55-127(79)97(144)76(27-11-13-48-101)120-93(140)78-31-19-54-126(78)96(143)75(30-17-51-111-99(105)106)114-82(129)34-18-49-109-87(134)60-35-37-62(38-36-60)123-124-63-39-41-64(42-40-63)125(5)6/h8-9,14-15,22-25,28,33,35-42,57-59,70-79,84,107,112H,7,10-13,16-21,26-27,29-32,34,43-56,100-101H2,1-6H3,(H2,102,132)(H,108,128)(H,109,134)(H,113,135)(H,114,129)(H,115,133)(H,116,138)(H,117,139)(H,118,137)(H,119,142)(H,120,140)(H,121,136)(H,122,141)(H,130,131)(H4,103,104,110)(H4,105,106,111)(H,145,146,147)/t59-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,84-/m0/s1 |
Clave InChI |
CHJOVJMJSNVZOK-IHGIPRDASA-N |
SMILES isomérico |
CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CCCNC(=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)N(C)C |
SMILES canónico |
CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CCCNC(=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


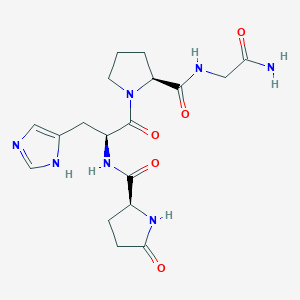
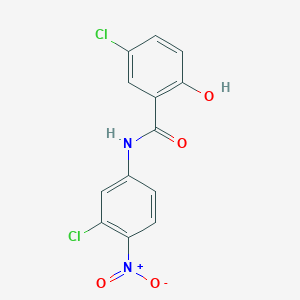
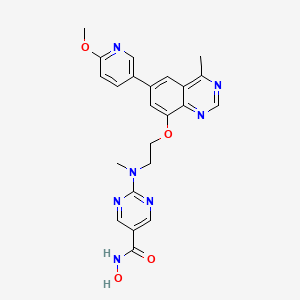
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

